3'-Deoxy-3'-fluorothymidine-5'-monophosphate Disodium Salt

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3’-Deoxy-3’-fluorothymidine-5’-monophosphate Disodium Salt is a thymidine-5’-O-monophosphate analogue . It is a substrate of Mycobacterium tuberculosis thymidylate kinase .

Molecular Structure Analysis

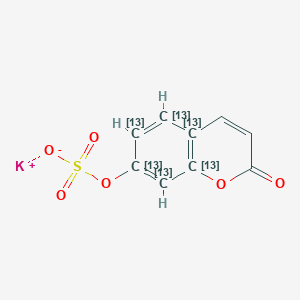

The molecular formula of 3’-Deoxy-3’-fluorothymidine-5’-monophosphate Disodium Salt is C10H12FN2Na2O7P . It belongs to the class of organic compounds known as pyrimidones, which contain a pyrimidine ring bearing a ketone .

Scientific Research Applications

Molecular Biology Research

This compound is a thymidine-5’-O-monophosphate analogue . It is used in molecular biology research for the study of DNA synthesis and replication .

Antiviral Research

3’-Deoxy-3’-fluorothymidine-5’-monophosphate Disodium Salt has been described as a promising antiviral agent . It possesses activity similar to other 3’-deoxy-3’-substituted thymidines .

Biochemical Research

This compound is used in biochemical research for proteomics studies . It helps in understanding the protein interactions and functions .

Mycobacterium Tuberculosis Research

3’-Deoxy-3’-fluorothymidine-5’-monophosphate Disodium Salt is described to be a substrate of Mycobacterium tuberculosis thymidylate kinase . It has a Km of 30 μM .

Pharmaceutical Research

Due to its antiviral properties, this compound is also used in pharmaceutical research for the development of new drugs .

Chemical Research

As a fluoronated thymidine-5’-O-monophosphate analog, this compound is used in chemical research to study the properties and reactions of fluorinated compounds .

Mechanism of Action

Target of Action

The primary target of 3’-Deoxy-3’-fluorothymidine-5’-monophosphate Disodium Salt is Thymidylate kinase . This enzyme plays a crucial role in the synthesis of DNA, as it is involved in the phosphorylation of thymidine monophosphate (dTMP) to thymidine diphosphate (dTDP), an essential step in the DNA synthesis pathway .

Mode of Action

3’-Deoxy-3’-fluorothymidine-5’-monophosphate Disodium Salt acts as a substrate for Thymidylate kinase . It mimics the natural substrate of the enzyme, thymidine monophosphate, and competes for binding to the active site of the enzyme

Biochemical Pathways

The compound affects the DNA synthesis pathway by interacting with Thymidylate kinase . This interaction could potentially disrupt the normal functioning of the pathway, leading to downstream effects such as inhibition of DNA replication.

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for 3'-Deoxy-3'-fluorothymidine-5'-monophosphate Disodium Salt involves the conversion of thymidine to 3'-Deoxy-3'-fluorothymidine, followed by phosphorylation to obtain 3'-Deoxy-3'-fluorothymidine-5'-monophosphate, and finally, the addition of disodium salt to obtain the final product.", "Starting Materials": [ "Thymidine", "Fluorine gas", "Sodium hydride", "Phosphorus oxychloride", "Sodium hydroxide", "Sodium chloride" ], "Reaction": [ "Thymidine is reacted with fluorine gas in the presence of a catalyst to obtain 3'-Deoxy-3'-fluorothymidine.", "3'-Deoxy-3'-fluorothymidine is then phosphorylated using phosphorus oxychloride and sodium hydride to obtain 3'-Deoxy-3'-fluorothymidine-5'-monophosphate.", "Finally, disodium salt is added to 3'-Deoxy-3'-fluorothymidine-5'-monophosphate to obtain 3'-Deoxy-3'-fluorothymidine-5'-monophosphate Disodium Salt." ] } | |

CAS RN |

1316845-74-5 |

Product Name |

3'-Deoxy-3'-fluorothymidine-5'-monophosphate Disodium Salt |

Molecular Formula |

C₁₀H₁₂FN₂Na₂O₇P |

Molecular Weight |

368.16 |

synonyms |

3’-Deoxy-3’-fluoro-5’-thymidylic Acid Disodium; 2’,3’-Dideoxy-3’-fluoro-5-_x000B_methyluridine 5’-(Dihydrogen Phosphate) Disodium; 3’-Deoxy-3’-fluorothymidine Monophosphate Disodium; 3’-Fluoro-3’-deoxythymidine Monophosphate Disodium; |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Aminobicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B1140891.png)

![(+)-N-Acetyl 3,4,4a,5,6,10b-Hexahydro-2H-naphtho[1,2-b][1,4]oxazine-9-ol Triisopropylsilyl Ether](/img/structure/B1140895.png)